molecular formula C17H17BrN2O2S B5514921 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide

2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B5514921
M. Wt: 393.3 g/mol
InChI Key: ZVWMIYIBINYQQK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C17H17BrN2O2S and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.01941 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

  • Some novel heterocyclic compounds derived from similar acetohydrazide structures have been synthesized and investigated for their enzyme inhibition properties. These compounds have shown significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in addressing metabolic disorders such as obesity and diabetes (Bekircan et al., 2015).

Anticancer Activity

  • Derivatives of acetohydrazide have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have exhibited promising results, indicating the potential for further development into therapeutic agents (Bekircan et al., 2008).

Corrosion Inhibition

  • Schiff bases derived from carbohydrazide have been assessed using Density Functional Theory (DFT) modeling and Monte Carlo simulations for their effectiveness as corrosion inhibitors for steel in acidic environments. The theoretical data obtained align with experimental results, suggesting their application in protecting metal surfaces (Obot et al., 2016).

Crystal Structure Analysis

  • The crystal and molecular structures of certain N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides have been described, providing insight into their chemical behavior and potential for further application in material science and drug design (Quoc et al., 2019).

Antimicrobial and Antioxidant Properties

  • New benzothiazole acylhydrazones have been synthesized and shown to possess notable anticancer activity. Additionally, their antimicrobial and antioxidant properties were evaluated, suggesting their utility in pharmaceutical applications (Osmaniye et al., 2018).

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-22-16-9-5-3-6-13(16)10-19-20-17(21)12-23-11-14-7-2-4-8-15(14)18/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMIYIBINYQQK-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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